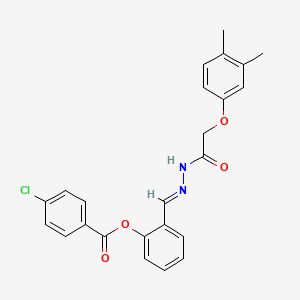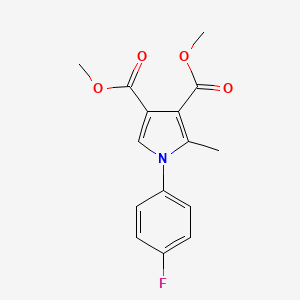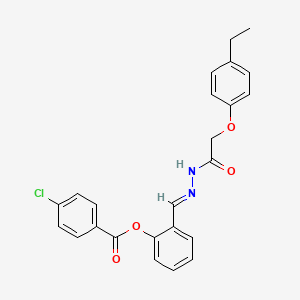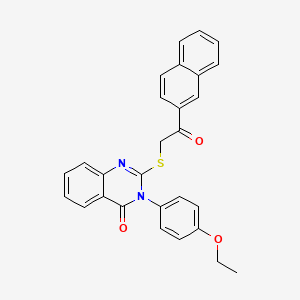
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C24H21ClN2O4 and a molecular weight of 436.899 g/mol . This compound is known for its unique chemical structure, which includes a phenyl ring substituted with a 4-chlorobenzoate group and a carbohydrazonoyl linkage to a dimethylphenoxyacetyl moiety. It is used primarily in scientific research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of 2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves several steps. The starting materials typically include 3,4-dimethylphenol, acetic anhydride, and 4-chlorobenzoic acid. The synthetic route generally follows these steps:
Acetylation: 3,4-dimethylphenol is acetylated using acetic anhydride to form 3,4-dimethylphenoxyacetyl.
Hydrazonation: The acetylated product is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Esterification: Finally, the carbohydrazonoyl intermediate is esterified with 4-chlorobenzoic acid to yield the final product.
Analyse Chemischer Reaktionen
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s phenyl and benzoate groups may facilitate binding to proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate include:
4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but includes a bromine atom, which may alter its reactivity and biological activity.
4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound differs in the position of the chloro group, which can affect its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
765287-70-5 |
|---|---|
Molekularformel |
C24H21ClN2O4 |
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
[2-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O4/c1-16-7-12-21(13-17(16)2)30-15-23(28)27-26-14-19-5-3-4-6-22(19)31-24(29)18-8-10-20(25)11-9-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI-Schlüssel |
HDWROLFLQKTTPZ-VULFUBBASA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12016898.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016902.png)


![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12016922.png)

![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016940.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B12016947.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016951.png)

![N'-[(E)-(2-butoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12016967.png)
![(5Z)-3-sec-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016979.png)
